Hexabutyldistannane

Übersicht

Beschreibung

Hexabutyldistannane is a useful research compound. Its molecular formula is C24H54Sn2 and its molecular weight is 580.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92633. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Hexabutylditin primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as stannylation . Stannylation is a type of chemical reaction where a tin atom is introduced into a molecule. In the case of Hexabutylditin, it is used to stannylate aryl halides, which can then undergo subsequent Stille coupling . Stille coupling is a powerful method for forming carbon-carbon bonds, which is a fundamental process in organic chemistry .

Biochemical Pathways

The primary biochemical pathway affected by Hexabutylditin is the formation of carbon-carbon bonds via the Stille coupling reaction . This reaction is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The main result of Hexabutylditin’s action is the formation of carbon-carbon bonds via the Stille coupling reaction . This enables the synthesis of a wide range of complex organic molecules, contributing to advancements in fields such as pharmaceuticals and materials science .

Action Environment

The efficacy and stability of Hexabutylditin can be influenced by various environmental factors. For instance, it needs to be stored in an inert atmosphere and at low temperatures (2-8°C) to maintain its stability . Furthermore, it is sensitive to air and moisture , indicating that it should be handled under controlled conditions to prevent degradation.

Biochemische Analyse

Biochemical Properties

Hexabutyldistannane plays a significant role in biochemical reactions as an initiator of various radical reactions . It interacts with several enzymes and proteins, facilitating the formation of tin-carbon bonds. The compound’s interaction with biomolecules often involves the generation of tributylstannyl radicals, which are crucial intermediates in these reactions . These radicals can further react with other biomolecules, leading to the formation of new chemical bonds and the modification of existing ones.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions . Additionally, this compound can impact cell signaling pathways by modifying the activity of key signaling molecules, which can result in altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate tributylstannyl radicals, which can interact with various biomolecules . These radicals can bind to enzymes and proteins, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by interacting with DNA or transcription factors. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in cumulative effects on cellular functions, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the formation of desired chemical bonds. At high doses, this compound can exhibit toxic or adverse effects . These effects may include enzyme inhibition, disruption of cellular processes, and toxicity to specific organs. It is important to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the formation of tin-carbon bonds and radical reactions . The compound interacts with enzymes and cofactors that facilitate these reactions. The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are crucial for its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is important for its interactions with biomolecules and its overall biochemical activity.

Biologische Aktivität

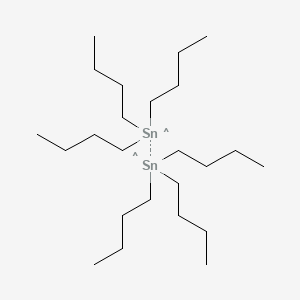

Hexabutyldistannane (HBD) is an organotin compound with the formula . It has garnered attention in various fields, particularly in biological and environmental studies due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, toxicity, and potential therapeutic applications.

This compound is characterized by two tin atoms bonded to six butyl groups. Its structure allows for significant flexibility and interaction with biological systems. The compound is primarily studied for its organotin properties, which can influence biological pathways.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities. Key findings include:

- Neurotoxicity : Studies have shown that organotin compounds, including HBD, can affect the nervous system. For example, exposure to similar compounds led to neurotoxic effects through mechanisms such as the blockade of GABA receptors, resulting in altered neuronal signaling .

- Antimicrobial Activity : Some organotin derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections. The specific activity of HBD against various pathogens remains under investigation.

2. Toxicity Profile

The toxicity of this compound is a significant concern due to its organotin nature:

- Acute Toxicity : Organotins are known to exhibit acute toxicity in various organisms. Studies have reported that exposure can lead to behavioral changes and physiological disruptions in model organisms like rats .

- Chronic Effects : Long-term exposure may result in cumulative toxicity, affecting reproductive and developmental processes in aquatic organisms .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Neurobehavioral Studies : Research involving animal models has shown that exposure to this compound can lead to significant changes in locomotor activity and cognitive functions. For instance, a study observed decreased motor coordination in rodents after exposure to organotin compounds .

- Environmental Impact Assessments : Investigations into the environmental presence of this compound have revealed its persistence and bioaccumulation in aquatic ecosystems, raising concerns about its ecological impact and potential effects on human health through the food chain .

Research Findings

Recent studies have focused on the following aspects of this compound:

- Biodistribution : Research indicates that upon administration, this compound is rapidly absorbed and distributed throughout tissues, particularly in the liver and kidneys. The pharmacokinetic parameters suggest a relatively short half-life with significant metabolism occurring post-exposure .

- Mechanisms of Action : The mechanisms underlying the biological activity of this compound are still being elucidated. Initial findings suggest interactions with cellular membranes and potential disruption of ion channels, which may explain some neurotoxic effects observed in experimental models .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Radical Reactions

Hexabutyldistannane serves as a source of tin radicals, which are crucial for radical-mediated reactions. For instance, it has been utilized in the radical–polar crossover reactions to generate aryl radicals. In one study, the compound was used to achieve a successful total synthesis of complex molecules such as (−)-Acutumine, demonstrating its effectiveness in generating desired products under mild conditions .

Palladium-Catalyzed Reactions

The compound has shown promise in palladium-catalyzed cross-coupling reactions. A notable example is its reaction with aryl bromides in the presence of tetrakis(triphenylphosphine)palladium, which facilitates the formation of biaryl compounds. This methodology underscores the role of this compound as an effective coupling partner, enhancing yield and selectivity in synthetic pathways .

Materials Science

Synthesis of Organotin Polymers

this compound has been employed in the synthesis of organotin-based polymers. These materials exhibit unique physical properties, making them suitable for applications in coatings and adhesives. The ability to modify the polymer structure through various functionalization strategies has been explored extensively, leading to advancements in material performance .

Case Study 1: Total Synthesis of Aryl Compounds

In a study focused on synthesizing chromane derivatives, this compound was reacted with chromane-6-triflate under palladium catalysis. The reaction yielded tributyltin derivatives with moderate recovery rates. Subsequent iodination of the intermediates led to high yields of desired iodinated products, demonstrating the compound's utility in multi-step synthetic routes .

Case Study 2: Hydrostannylation Reactions

This compound has been effectively used in hydrostannylation reactions involving alkynes. The process involves palladium-mediated hydrostannylation followed by Stille cross-coupling, showcasing its role as an intermediate that can facilitate further transformations .

Data Tables

The following table summarizes key findings from various studies involving this compound:

Eigenschaften

CAS-Nummer |

813-19-4 |

|---|---|

Molekularformel |

C24H54Sn2 |

Molekulargewicht |

580.1 g/mol |

InChI |

InChI=1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;; |

InChI-Schlüssel |

REDSKZBUUUQMSK-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC |

Kanonische SMILES |

CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC |

Key on ui other cas no. |

813-19-4 |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of hexabutylditin in chemical reactions?

A1: Hexabutylditin primarily acts as a source of tributyltin radicals (Bu3Sn•) upon homolytic cleavage of the Sn-Sn bond. [, , , ] These radicals readily participate in various radical chain reactions, including hydrostannylation, reduction, and atom-transfer processes. [, , , ]

Q2: Can you give an example of a reaction where hexabutylditin acts as a radical initiator?

A2: One example is the atom-transfer cyclization of alkyl iodides. [, ] Hexabutylditin reacts with a radical initiator to generate tributyltin radicals, which abstract iodine atoms from alkyl iodides, initiating a cyclization cascade. [, ]

Q3: How does hexabutylditin contribute to the formation of carbon-tin bonds?

A3: In the presence of palladium catalysts, hexabutylditin participates in Stille-type coupling reactions. [, , ] It reacts with aryl halides or triflates, forming aryltributylstannanes, valuable intermediates in organic synthesis. [, , ]

Q4: What is the molecular formula and weight of hexabutylditin?

A4: The molecular formula is C24H54Sn2, and the molecular weight is 598.05 g/mol.

Q5: Are there any characteristic spectroscopic features of hexabutylditin?

A5: While specific spectroscopic data isn't provided in these papers, hexabutylditin can be characterized by 1H NMR, 13C NMR, and 119Sn NMR spectroscopy.

Q6: Is hexabutylditin sensitive to air and moisture?

A6: While not explicitly mentioned in all papers, organotin compounds, including hexabutylditin, are generally sensitive to air and moisture. [] It's best practice to handle it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation or hydrolysis.

Q7: Can you elaborate on the use of hexabutylditin in hydrostannylation reactions?

A7: Hexabutylditin, in conjunction with a palladium catalyst, facilitates the addition of a tributyltin group and a hydrogen atom across an alkyne. [, ] This reaction is highly stereoselective, typically yielding the (E)-vinylstannane product. [, ]

Q8: Are there any examples of hexabutylditin's use in the synthesis of complex molecules?

A8: Yes, hexabutylditin has been employed in the synthesis of ellipticine quinones, a class of compounds with potential anticancer activity. [] It enables the formation of a key carbon-carbon bond through a radical cyclization process. []

Q9: Can hexabutylditin facilitate the synthesis of fluorinated organic compounds?

A9: Yes, it plays a crucial role in the synthesis of multi-substituted fluorine-containing alkenes. [] The palladium-catalyzed bisstannylation of fluorinated alkynes with hexabutylditin generates a versatile intermediate for further functionalization. []

A9: The provided research papers primarily focus on experimental studies involving hexabutylditin. Computational investigations, while not covered here, could provide valuable insights into reaction mechanisms, transition states, and structure-activity relationships.

Q10: How does changing the alkyl groups on the tin atom affect the reactivity of the distannane?

A10: While not directly addressed in these papers, the size and electronic properties of the alkyl groups on the tin atom can influence the rate of Sn-Sn bond cleavage and subsequent reactivity. [] Larger alkyl groups may lead to increased steric hindrance, potentially slowing down reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.